

An In-depth Technical Guide to tert-Octylamine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 5-Tert-butylNonan-5-amine

Cat. No.: B15358095

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Initial Note on **5-Tert-butylNonan-5-amine**: A thorough search for "**5-tert-butylNonan-5-amine**" did not yield a registered CAS number or substantial technical data. This suggests that the compound is not commercially available or well-documented in scientific literature. Therefore, this guide will focus on a structurally relevant and well-characterized alternative, tert-octylamine, a bulky primary amine with significant applications in research and industry.

Introduction to tert-Octylamine

Tert-octylamine, also known as 1,1,3,3-tetramethylbutylamine, is a primary aliphatic amine with a highly branched alkyl group. This steric hindrance imparts unique chemical properties that are leveraged in various applications, particularly as a building block in the synthesis of pharmaceuticals and as a component in the production of polymers and corrosion inhibitors.^[1] This document provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthesis methodologies, and key applications relevant to researchers and drug development professionals.

Chemical and Physical Properties

Tert-octylamine is a clear, colorless liquid with a strong, amine-like odor.^{[1][2]} It is flammable and has limited solubility in water but is soluble in organic solvents like ethanol and ether.^[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of tert-Octylamine

| Property | Value | Source(s) |
|-------------------|----------------------------------|-----------|
| CAS Number | 107-45-9 | [3] |
| Molecular Formula | C ₈ H ₁₉ N | [3] |
| Molecular Weight | 129.24 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][4] |
| Boiling Point | 137-143 °C | [4] |
| Melting Point | -67 °C | [4] |
| Density | 0.805 g/mL at 25 °C | [4] |
| Vapor Pressure | 10 mmHg at 25 °C | [4] |
| Vapor Density | 4.46 (vs air) | |
| Refractive Index | n _{20/D} 1.424 | [4] |
| Flash Point | 90 °F (32.2 °C) | |
| Water Solubility | Insoluble | [1] |
| pKa | 10.74 ± 0.25 (Predicted) | [1] |

Safety and Handling

Tert-octylamine is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a flammable liquid and vapor.[5][6] It causes severe skin burns and eye damage.[5][6][7] Ingestion can be harmful or toxic.[5][7] It is also toxic to aquatic life with long-lasting effects.[5]

Table 2: GHS Hazard and Precautionary Statements for tert-Octylamine

| Category | Statement | Source(s) |
|--------------------------|---|-----------|
| Hazard Statements | H226: Flammable liquid and vapor.H301/H302: Toxic/Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H411: Toxic to aquatic life with long lasting effects. | [5] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [1][6][8] |

Handling Recommendations:

- Use in a well-ventilated area.[1]

- Avoid contact with skin, eyes, and clothing.[8]
- Keep container tightly closed in a dry and well-ventilated place.[8]
- Handle with gloves, and use proper glove removal technique.[8]
- Wear tightly fitting safety goggles and a face shield.[8]
- Take measures to prevent the buildup of electrostatic charge.[8]

Experimental Protocols

Synthesis of tert-Octylamine via the Ritter Reaction and Hydrolysis

A common method for the synthesis of tert-octylamine involves a two-step process: the amidation of diisobutylene followed by hydrolysis of the resulting N-tert-octylacetamide.[9]

Step 1: Amidation of Diisobutylene This step utilizes the Ritter reaction, where an alkene reacts with a nitrile in the presence of a strong acid to form an amide after hydration.

- Reactants: Diisobutylene, acetonitrile, concentrated sulfuric acid, water, and glacial acetic acid (as a solvent).[9]
- Molar Ratio: Diisobutylene:acetonitrile:concentrated sulfuric acid:water is approximately 1.00:1.10-1.50:1.10-1.50:0.30-0.70.[9]
- Procedure:
 - In a reaction vessel, diisobutylene and acetonitrile are dissolved in glacial acetic acid.[9][10]
 - The mixture is cooled, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 20°C and 40°C.[9]
 - The reaction is stirred for 7 to 12 hours.[9]

- After the reaction is complete, unreacted reagents and the solvent are removed by vacuum distillation.[\[9\]](#)
- The residue is neutralized with a sodium hydroxide or sodium acetate solution, filtered, washed with water, and dried to yield N-tert-octylacetamide.[\[9\]](#)

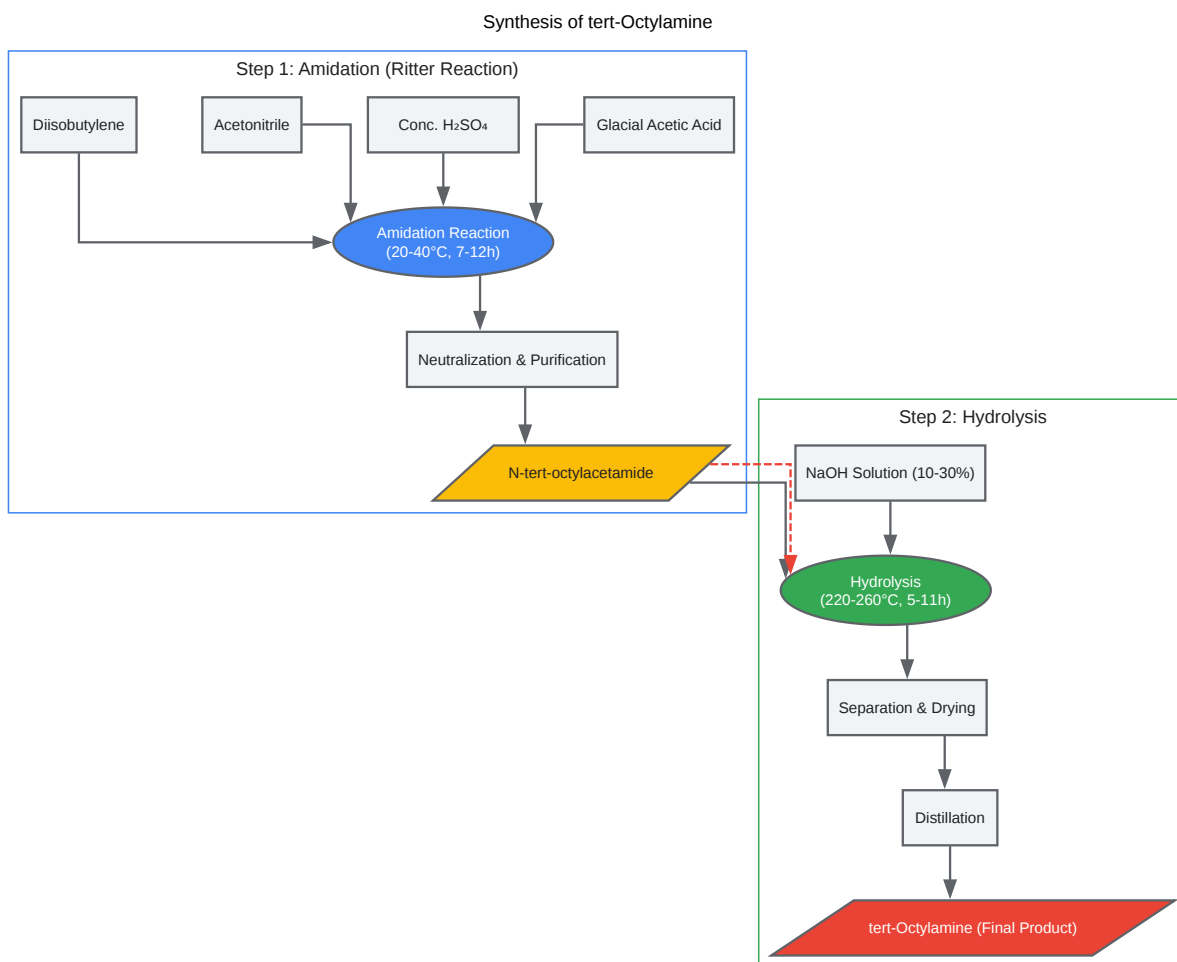
Step 2: Hydrolysis of N-tert-octylacetamide The intermediate amide is then hydrolyzed under basic conditions to yield the final product.

- Reactants: N-tert-octylacetamide and a 10-30% sodium hydroxide solution.[\[9\]](#)
- Molar Ratio: N-tert-octylacetamide to sodium hydroxide is approximately 1:1.5-2.5.[\[9\]](#)
- Procedure:
 - N-tert-octylacetamide is added to the sodium hydroxide solution.[\[9\]](#)
 - The mixture is heated to a temperature between 220°C and 260°C and allowed to react for 5 to 11 hours.[\[9\]](#)
 - After cooling, the oil layer is separated from the reaction mixture.[\[9\]](#)
 - The organic layer is dried with anhydrous sodium sulfate and then purified by distillation to obtain tert-octylamine.[\[9\]](#)

A variation of this process involves the use of an acylase for a more environmentally friendly enzymatic hydrolysis step, which proceeds under milder conditions.[\[10\]](#)

Mandatory Visualizations

Synthesis Workflow



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